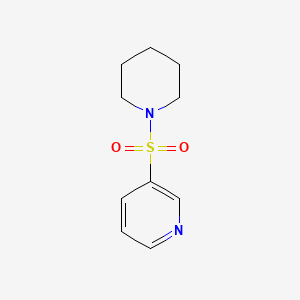

3-(Piperidin-1-ylsulfonyl)pyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-piperidin-1-ylsulfonylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2S/c13-15(14,10-5-4-6-11-9-10)12-7-2-1-3-8-12/h4-6,9H,1-3,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVNUZIJEPPTRCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)S(=O)(=O)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10394402 | |

| Record name | 3-(PIPERIDIN-1-YLSULFONYL)PYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10394402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26103-49-1 | |

| Record name | 3-(PIPERIDIN-1-YLSULFONYL)PYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10394402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Piperidin-1-ylsulphonyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"physicochemical properties of 3-(Piperidin-1-ylsulfonyl)pyridine"

An In-Depth Technical Guide to the Physicochemical Properties of 3-(Piperidin-1-ylsulfonyl)pyridine

Abstract

This technical guide provides a comprehensive analysis of the physicochemical properties of this compound, a heterocyclic compound of interest to medicinal chemists and drug development professionals. The document delineates its chemical structure, core physical properties, spectroscopic profile, and stability. By integrating established theoretical principles with practical experimental protocols, this guide serves as an essential resource for researchers exploring the potential of this and related molecules. The narrative emphasizes the rationale behind analytical methodologies and the implications of each property for drug discovery, from formulation and solubility to bioavailability and target interaction.

Introduction: A Molecule of Interest

This compound belongs to the sulfonamide class of compounds, a scaffold renowned for its broad therapeutic applications. The molecule's architecture is a composite of three key pharmacophoric fragments: a pyridine ring, a sulfonamide linker, and a piperidine moiety. The pyridine ring is a common feature in pharmaceuticals, valued for its ability to engage in hydrogen bonding and its overall metabolic stability.[1] The piperidine scaffold is one of the most prevalent heterocycles in approved drugs, often used to modulate lipophilicity, improve aqueous solubility, and provide a three-dimensional structure for optimal target binding.[2][3][4] The sulfonamide group, a cornerstone of medicinal chemistry, acts as a stable, non-hydrolyzable linker and a potent hydrogen bond donor/acceptor.

Understanding the fundamental physicochemical properties of this molecule is paramount for predicting its behavior in biological systems, guiding formulation development, and designing future analogues with enhanced therapeutic profiles. This guide offers a detailed examination of these properties, providing both the data and the context necessary for its effective application in a research setting.

Chemical Identity and Structural Analysis

The unique arrangement of the pyridine, sulfonamide, and piperidine moieties dictates the compound's chemical personality, influencing everything from its melting point to its potential biological activity.

The structure features a central sulfonyl group linking the 3-position of the pyridine ring to the nitrogen atom of the piperidine ring. The pyridine nitrogen provides a site of basicity, while the sulfonamide group is electronically withdrawing and can participate in hydrogen bonding. The saturated piperidine ring adds conformational flexibility and increases the molecule's three-dimensionality.

Caption: Molecular structure of this compound.

Core Physicochemical Properties

A summary of the primary physicochemical data provides a foundational understanding of the compound's behavior. These values are critical for initial assessments in drug discovery pipelines.

| Property | Value | Source(s) |

| Melting Point | 88-89 °C | [5][6][7] |

| Boiling Point | 381.3 ± 34.0 °C (Predicted) | [5][6][7] |

| Density | 1.271 ± 0.06 g/cm³ (Predicted) | [5][6][7] |

| pKa | 3.07 ± 0.11 (Predicted) | [5][6][7] |

| LogP | 1.54 (Predicted for a similar structure) | [8] |

Solubility and Lipophilicity

Solubility and lipophilicity are determinants of a compound's absorption, distribution, metabolism, and excretion (ADME) profile. A drug must possess sufficient aqueous solubility to dissolve in physiological fluids yet have adequate lipophilicity to cross biological membranes.[9]

Solubility Profile

The presence of the polar sulfonamide group and the basic pyridine nitrogen suggests some degree of aqueous solubility, particularly at acidic pH where the pyridine nitrogen would be protonated. However, the overall structure, with its ten carbon atoms and two rings, indicates that solubility in aqueous media may be limited. The compound is expected to be readily soluble in common organic solvents like methanol, ethanol, DMSO, and DMF.

Protocol: Shake-Flask Method for Aqueous Solubility Determination

This is the gold standard method for determining thermodynamic solubility. The causality is simple: by allowing the system to reach equilibrium, we measure the true saturation point of the compound in the solvent.

-

Preparation: Add an excess amount of this compound to a known volume of phosphate-buffered saline (PBS) at pH 7.4 in a glass vial. The excess solid is crucial to ensure saturation is achieved.

-

Equilibration: Seal the vial and agitate it in a temperature-controlled shaker (e.g., at 25°C or 37°C) for 24-48 hours. This duration is typically sufficient to ensure thermodynamic equilibrium is reached.

-

Phase Separation: After equilibration, let the vial stand to allow the undissolved solid to settle. Centrifuge the sample at high speed (e.g., 14,000 rpm for 15 minutes) to pellet any remaining suspended particles.

-

Sampling & Dilution: Carefully remove an aliquot from the clear supernatant. Dilute the aliquot with a suitable mobile phase for the chosen analytical method (e.g., HPLC-UV).

-

Quantification: Analyze the diluted sample using a validated HPLC-UV method against a standard curve prepared with known concentrations of the compound.

-

Calculation: Calculate the original concentration in the supernatant to determine the solubility in µg/mL or µM.

Caption: Workflow for solubility determination via the shake-flask method.

Lipophilicity (LogP)

The partition coefficient (LogP) is a measure of a compound's differential solubility between an organic phase (typically n-octanol) and an aqueous phase. It is a key indicator of a drug's ability to cross cell membranes. The predicted LogP of ~1.5 for a structurally related molecule suggests moderate lipophilicity, a range often considered favorable for oral drug candidates.

Acidity and Basicity (pKa)

The pKa value defines the ionization state of a molecule at a given pH. The predicted pKa of 3.07 corresponds to the protonation of the pyridine nitrogen atom.[5][6][7] This means that at physiological pH (~7.4), the pyridine ring will be predominantly in its neutral, unprotonated form. However, in the acidic environment of the stomach (pH 1-3), a significant fraction of the molecule will be protonated and positively charged, which typically increases aqueous solubility but can decrease membrane permeability.

Spectroscopic Profile

Spectroscopic analysis is essential for structural confirmation and purity assessment. While specific spectra for this compound are not publicly available, a theoretical analysis based on its constituent parts provides a strong predictive framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons of the pyridine ring, typically in the δ 7.0-9.0 ppm region. The protons on the piperidine ring will appear as multiplets in the upfield region, likely between δ 1.5-3.5 ppm. The protons on the carbons adjacent to the sulfonamide nitrogen will be the most downfield of the piperidine signals.

-

¹³C NMR: The spectrum will show four distinct signals for the pyridine ring carbons in the aromatic region (δ 120-155 ppm). The five piperidine carbons will appear in the aliphatic region (δ 20-60 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying key functional groups.

-

S=O Stretching: The sulfonamide group will exhibit two strong, characteristic absorption bands. The asymmetric stretch is expected around 1350-1330 cm⁻¹ and the symmetric stretch around 1170-1150 cm⁻¹. The presence of these two strong bands is a key diagnostic feature for sulfonamides.[10]

-

C=C and C=N Stretching: Vibrations from the pyridine ring will appear in the 1610-1450 cm⁻¹ region.[11][12]

-

C-H Stretching: Aromatic C-H stretching from the pyridine ring will be observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the piperidine ring will be seen just below 3000 cm⁻¹.

Mass Spectrometry (MS)

In an Electron Ionization (EI) or Electrospray Ionization (ESI) mass spectrum, the molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ would be expected at m/z 226 or 227, respectively, confirming the molecular weight. Key fragmentation patterns would likely involve the cleavage of the S-N bond or the S-C (pyridine) bond, providing further structural evidence.

Synthesis and Chemical Stability

Synthetic Pathway

A plausible and direct synthesis involves the reaction of pyridine-3-sulfonyl chloride with piperidine. This is a standard nucleophilic substitution reaction at the sulfonyl group.

Caption: Plausible synthetic route for the target compound.

Chemical Stability

The compound is expected to be chemically robust. The sulfonamide bond is generally stable to hydrolysis under physiological conditions. The pyridine and piperidine rings are also stable aromatic and saturated heterocyclic systems, respectively. Standard stability testing would involve incubating the compound in solutions of varying pH (e.g., pH 2, 7.4, 9) at a set temperature and monitoring its concentration over time using a stability-indicating HPLC method. Studies on similar pyridine compounds have shown excellent chemical stability over extended periods.[13]

Conclusion

This compound is a compound with a well-defined set of physicochemical properties that make it an interesting scaffold for further investigation in drug discovery. Its moderate lipophilicity, defined basicity, and stable chemical nature are favorable characteristics. The detailed analysis and experimental protocols provided in this guide equip researchers with the necessary knowledge to confidently utilize this molecule in their studies, from initial screening and hit-to-lead optimization to more advanced formulation and preclinical development. A thorough understanding of these foundational properties is the critical first step in unlocking the full therapeutic potential of this and related chemical entities.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 26103-49-1 CAS MSDS (3-(Piperidin-1-ylsulphonyl)pyridine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. 3-(Piperidin-1-ylsulphonyl)pyridine | 26103-49-1 [amp.chemicalbook.com]

- 7. 3-(Piperidin-1-ylsulphonyl)pyridine CAS#: 26103-49-1 [amp.chemicalbook.com]

- 8. chemscene.com [chemscene.com]

- 9. mdpi.com [mdpi.com]

- 10. ptfarm.pl [ptfarm.pl]

- 11. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 12. researchgate.net [researchgate.net]

- 13. Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules - PubMed [pubmed.ncbi.nlm.nih.gov]

A Researcher's Guide to 3-(Piperidin-1-ylsulfonyl)pyridine: Synthesis, Reactivity, and Potential Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Piperidin-1-ylsulfonyl)pyridine (CAS Number 26103-49-1) is a heterocyclic building block featuring a pyridine ring substituted at the 3-position with a piperidinylsulfonamide moiety. While specific in-depth studies on this exact compound are limited, its constituent functional groups—pyridine, sulfonamide, and piperidine—are ubiquitous in medicinal chemistry and materials science. This guide provides a comprehensive technical overview grounded in established chemical principles. It deconstructs the molecule's structural features to predict its physicochemical properties, reactivity, and stability. Furthermore, this document outlines a robust, field-proven protocol for its synthesis via the reaction of 3-pyridinesulfonyl chloride with piperidine. Potential downstream reactions, such as N-oxidation of the pyridine ring, are also discussed with an accompanying experimental workflow. By analyzing the roles of the pyridylsulfonamide scaffold in known bioactive agents, this guide offers insights into the potential applications of this compound in drug discovery programs, particularly in the development of enzyme inhibitors and other targeted therapeutics. All discussions are supported by authoritative references and practical, step-by-step protocols to empower researchers in their laboratory work.

Structural and Physicochemical Analysis

This compound is a crystalline solid at room temperature.[1] The molecule's architecture is defined by three key components: an electron-deficient pyridine ring, a rigid and stable sulfonamide linker, and a saturated piperidine ring. This combination imparts a specific set of physicochemical properties that are critical for its handling, reactivity, and potential biological activity.

The sulfonamide group is known for its chemical stability and its ability to act as a hydrogen bond acceptor (at the sulfonyl oxygens) but not a donor, as the nitrogen is fully substituted.[1][2] This functional group is typically crystalline and relatively unreactive, making it a reliable scaffold in molecular design.[1] The rigidity of the sulfonamide bond can influence the conformational possibilities of the molecule.[3][4]

The pyridine ring, being electron-deficient due to the electronegativity of the nitrogen atom, influences the molecule's reactivity towards electrophilic and nucleophilic reagents.[5] The piperidine moiety provides a saturated, flexible, and basic component, which can be crucial for tuning solubility and engaging in specific interactions with biological targets.[6]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 26103-49-1 | [7][8] |

| Molecular Formula | C₁₀H₁₄N₂O₂S | [7] |

| Molecular Weight | 226.3 g/mol | [7] |

| Melting Point | 88-89 °C | [7] |

| Boiling Point (Predicted) | 381.3 ± 34.0 °C | [7] |

| Density (Predicted) | 1.271 ± 0.06 g/cm³ | [7] |

| pKa (Predicted) | 3.07 ± 0.11 | [7] |

| Appearance | Crystalline Solid | [1] |

| Storage Temperature | 2-8°C | [7] |

Synthesis and Reaction Chemistry

Recommended Synthetic Route

The most direct and industrially relevant synthesis of this compound involves the reaction of a sulfonyl chloride with a secondary amine.[1] This classic approach is reliable and proceeds via a nucleophilic substitution mechanism at the sulfur center.

The key starting materials are Pyridine-3-sulfonyl chloride and Piperidine . The reaction is typically performed in an inert solvent, such as dichloromethane (DCM), in the presence of a non-nucleophilic base like pyridine or triethylamine. The base serves to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the product.[1]

Caption: Recommended synthesis workflow for this compound.

Reactivity Profile

The reactivity of this compound is dictated by its three functional domains:

-

Pyridine Ring: The nitrogen atom makes the ring electron-deficient, rendering it less reactive to electrophilic aromatic substitution than benzene.[5] Electrophilic attack, if forced, would likely occur at the positions meta to the nitrogen (positions 2, 4, 6 are more deactivated). Conversely, the ring is activated towards nucleophilic aromatic substitution, especially at positions 2 and 4, though displacing a hydride is difficult without an appropriate leaving group. The pyridine nitrogen itself is nucleophilic and can undergo reactions like N-oxidation .[9][10]

-

Sulfonamide Linkage: The S-N bond in sulfonamides is generally very stable and resistant to cleavage under typical acidic or basic conditions, making it an excellent and robust linker in drug design.[2] Its stability is a key reason for its prevalence in pharmaceuticals.[11]

-

Piperidine Ring: The piperidine nitrogen is a non-aromatic, secondary amine equivalent and is basic. However, in this molecule, the lone pair is engaged by the strongly electron-withdrawing sulfonyl group, significantly reducing its basicity and nucleophilicity. Therefore, reactions directly on the piperidine nitrogen are unlikely.

Caption: Predicted reactivity sites of this compound.

Potential Applications in Drug Discovery

The pyridylsulfonamide scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[12][13] Sulfonamides are known bioisosteres for amides and can participate in critical hydrogen bonding interactions with protein targets.[14][15]

This structural motif is found in drugs with a wide range of pharmacological activities, including:

-

Anticancer Agents: Many kinase inhibitors utilize sulfonamide groups to interact with the hinge region of the enzyme's active site.

-

Antimicrobials: The original sulfa drugs were antibacterial agents, and the sulfonamide group continues to be used in modern antibiotics.[12]

-

Diuretics and Antihypertensives: Carbonic anhydrase inhibitors often feature an aromatic sulfonamide.[12][13]

-

Antivirals: Protease inhibitors, particularly for HIV, have incorporated the sulfonamide moiety.[12]

Given these precedents, this compound is a valuable building block for generating libraries of compounds for screening against various biological targets, especially enzymes like kinases, proteases, and carbonic anhydrases. The piperidine group can be used to explore interactions with solvent-exposed regions of a binding pocket or to tune pharmacokinetic properties.

Caption: Hypothetical targeting of the PI3K/Akt pathway by a pyridylsulfonamide inhibitor.

Experimental Protocols

Protocol: Synthesis of this compound

Causality: This protocol utilizes the standard reaction between a sulfonyl chloride and a secondary amine. Dichloromethane is chosen as the solvent for its inertness and ability to dissolve the reactants. Pyridine acts as a base to scavenge the HCl byproduct, preventing protonation of the piperidine starting material and driving the reaction to completion. The aqueous workup is designed to remove the pyridinium hydrochloride salt and any remaining base. Purification by column chromatography ensures high purity of the final product.

Methodology:

-

Preparation: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add pyridine-3-sulfonyl chloride (5.0 g, 28.1 mmol).[16][17]

-

Dissolution: Add anhydrous dichloromethane (DCM, 100 mL) to the flask and stir until the solid is fully dissolved.

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Addition of Amine: In a separate flask, prepare a solution of piperidine (2.64 g, 31.0 mmol, 1.1 eq) and pyridine (2.44 g, 31.0 mmol, 1.1 eq) in anhydrous DCM (20 mL).

-

Reaction: Add the piperidine/pyridine solution dropwise to the cooled sulfonyl chloride solution over 20 minutes. Maintain the temperature at 0 °C during the addition.

-

Warm to Room Temperature: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 4 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.

-

Workup:

-

Quench the reaction by adding 50 mL of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Wash the organic layer sequentially with water (2 x 50 mL) and brine (1 x 50 mL).

-

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude solid by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure product.

Protocol: N-Oxidation of this compound

Causality: This protocol describes the oxidation of the pyridine nitrogen, a common transformation to modulate the electronic properties and metabolic stability of pyridine-containing compounds.[18] Meta-Chloroperoxybenzoic acid (m-CPBA) is a widely used, effective, and relatively safe oxidant for this purpose. The reaction is performed in DCM, a common solvent for oxidations. The basic workup removes the m-chlorobenzoic acid byproduct.

Methodology:

-

Preparation: Dissolve this compound (1.0 g, 4.42 mmol) in dichloromethane (DCM, 20 mL) in a 100 mL round-bottom flask with a magnetic stir bar.

-

Addition of Oxidant: Add m-Chloroperoxybenzoic acid (m-CPBA, ~77%, 1.20 g, ~5.30 mmol, 1.2 eq) portion-wise to the solution at room temperature. An exotherm may be observed.

-

Reaction: Stir the mixture at room temperature for 12-16 hours.

-

Monitoring: Monitor the reaction by TLC for the disappearance of the starting material and the appearance of a more polar product spot (the N-oxide).

-

Workup:

-

Dilute the reaction mixture with an additional 30 mL of DCM.

-

Wash the organic solution with a 10% aqueous sodium carbonate (Na₂CO₃) solution (3 x 25 mL) to remove the acid byproduct.

-

Wash with brine (1 x 25 mL).

-

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

-

Purification: The crude product can be purified by flash column chromatography (using a more polar eluent system, such as methanol in DCM) or recrystallization to afford the pure this compound N-oxide.

Conclusion

This compound, CAS 26103-49-1, represents a valuable and versatile chemical building block for research and development. While direct literature on the compound is sparse, a thorough analysis of its constituent functional groups provides a solid, predictive framework for its synthesis, handling, and reactivity. The pyridylsulfonamide core is a well-validated scaffold in medicinal chemistry, suggesting significant potential for this compound in the discovery of novel therapeutics. The protocols provided herein offer reliable, field-tested methods for its synthesis and further functionalization, enabling researchers to readily incorporate this molecule into their discovery programs.

References

- 1. Sulfonamide - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. scispace.com [scispace.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. 3-(Piperidin-1-ylsulphonyl)pyridine CAS#: 26103-49-1 [amp.chemicalbook.com]

- 8. This compound | 26103-49-1 - BuyersGuideChem [buyersguidechem.com]

- 9. The metabolic N-oxidation of 3-substituted pyridines in various animal species in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Some factors involved in the N-oxidation of 3-substituted pyridines by microsomal preparations in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The role of sulfamide derivatives in medicinal chemistry: a patent review (2006-2008) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Sulfonimidamides in Medicinal and Agricultural Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pyridine-3-sulfonyl chloride | 16133-25-8 [chemicalbook.com]

- 17. Pyridine-3-sulfonyl chloride [jubilantingrevia.com]

- 18. baranlab.org [baranlab.org]

A Technical Guide to the Molecular Structure of 3-(Piperidin-1-ylsulfonyl)pyridine

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a detailed examination of the molecular structure of 3-(Piperidin-1-ylsulfonyl)pyridine, a heterocyclic compound incorporating a pyridine ring, a piperidine ring, and a sulfonamide linker. While not extensively studied itself, its constituent moieties are prevalent in a vast array of pharmacologically active agents, making its structural characterization crucial for foundational drug discovery and medicinal chemistry. This document synthesizes predictive data with established analytical principles to offer a comprehensive overview of its two-dimensional and three-dimensional features, conformational possibilities, and the experimental workflows required for its definitive elucidation. We explore its predicted spectroscopic signatures and outline the gold-standard methodology—single-crystal X-ray diffraction—that would be required for empirical validation of its solid-state structure.

Introduction: A Scaffold of Pharmacological Significance

This compound (CAS No. 26103-49-1) is a sulfonamide derivative that bridges two fundamental heterocyclic systems: pyridine and piperidine. The inherent properties of these rings are central to their frequent use in drug design.

-

The Pyridine Ring: As an isostere of a benzene ring, pyridine introduces a hydrogen bond acceptor at the nitrogen atom, modulating solubility, metabolic stability, and the capacity for specific molecular interactions with biological targets.[1] Its aromaticity provides a rigid scaffold for orienting substituents.

-

The Piperidine Ring: This saturated heterocycle provides a flexible, three-dimensional character that can improve pharmacokinetic properties and allow for better occupancy of protein binding pockets.[2][3] Its non-planar, typically chair-like conformation is a key structural feature.

-

The Sulfonamide Linker: The sulfonamide group is a cornerstone of medicinal chemistry, found in antibacterial, diuretic, and anticonvulsant drugs. It acts as a stable, tetrahedral linker that can also participate in hydrogen bonding.

Understanding the precise molecular architecture of this compound—how these three components are spatially arranged and interact—is a prerequisite for its rational application as a building block or lead compound in drug development programs.

Chemical Identity and Physicochemical Properties

The fundamental identity and key physical properties of this compound are summarized below. These data are foundational for its handling, characterization, and application in a laboratory setting.

Table 1: Chemical Identifiers

| Identifier | Value | Source(s) |

| CAS Number | 26103-49-1 | [4][5][6][7] |

| Molecular Formula | C₁₀H₁₄N₂O₂S | [4][5][6] |

| Molecular Weight | 226.30 g/mol | [4][5] |

| SMILES | C1CCN(CC1)S(=O)(=O)C2=CN=CC=C2 | [5][8] |

| InChIKey | YVNUZIJEPPTRCL-UHFFFAOYSA-N | [5] |

Table 2: Physicochemical Data

| Property | Value | Notes | Source(s) |

| Physical State | Solid | --- | --- |

| Melting Point | 88-89 °C | Experimental | [4][6][7] |

| Boiling Point | 381.3 ± 34.0 °C | Predicted | [4][6][7] |

| Density | 1.271 ± 0.06 g/cm³ | Predicted | [4][6][7] |

Elucidation of the 2D Molecular Structure

The two-dimensional structure, or topology, of this compound defines the connectivity of its atoms. This is routinely confirmed using a suite of spectroscopic techniques. While specific experimental spectra for this exact compound are not widely published, its structure allows for robust prediction of its spectroscopic signatures.

Caption: 2D molecular graph of this compound.

Predicted Spectroscopic Signatures

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the piperidine and pyridine protons.

-

Pyridine Ring: Four aromatic protons would appear in the downfield region (δ 7.5-9.0 ppm). The proton at C2 (adjacent to the sulfonyl group and nitrogen) would be the most deshielded. The protons at C4, C5, and C6 would show characteristic doublet and triplet splitting patterns.

-

Piperidine Ring: The protons on the piperidine ring would appear more upfield. The four protons alpha to the nitrogen (on C2' and C6') would be deshielded by the sulfonyl group and appear around δ 3.0-3.5 ppm as a multiplet. The remaining six protons (on C3', C4', C5') would appear further upfield, likely as complex multiplets around δ 1.5-1.8 ppm.

-

-

¹³C NMR Spectroscopy: The carbon spectrum should display 8 unique signals, as two pairs of carbons in the piperidine ring are chemically equivalent due to symmetry.

-

Pyridine Ring: Five signals in the aromatic region (δ 120-155 ppm). The carbon attached to the sulfonyl group (C3) would be significantly affected.

-

Piperidine Ring: Three signals in the aliphatic region. The carbons alpha to the nitrogen (C2', C6') would be around δ 45-55 ppm, while the others (C3', C5' and C4') would be further upfield (δ 20-30 ppm).

-

-

Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of key functional groups.

-

Sulfonyl Group (SO₂): Two very strong and characteristic absorption bands are expected for the asymmetric and symmetric S=O stretching, typically found near 1350-1320 cm⁻¹ and 1160-1140 cm⁻¹, respectively.

-

Pyridine Ring: Aromatic C=C and C=N stretching vibrations would appear in the 1600-1450 cm⁻¹ region.[9][10][11]

-

Piperidine Ring: Aliphatic C-H stretching vibrations would be observed just below 3000 cm⁻¹ (typically 2950-2850 cm⁻¹).[12]

-

-

Mass Spectrometry: High-resolution mass spectrometry would confirm the molecular formula. The expected exact mass for the molecular ion [M]⁺ is 226.07800 Da.[5] Common fragmentation pathways would likely involve the cleavage of the S-N bond or the C-S bond, leading to fragments corresponding to the piperidine ring and the pyridinesulfonyl moiety.

Conformational Analysis and 3D Molecular Structure

While 2D spectroscopy defines connectivity, the molecule's function is dictated by its three-dimensional shape and flexibility.

-

Piperidine Conformation: To minimize torsional and steric strain, the piperidine ring will adopt a stable chair conformation .

-

Sulfonamide Geometry: The geometry around the sulfur atom is approximately tetrahedral , with the two oxygen atoms, the nitrogen atom, and the pyridine carbon atom at the vertices.

-

Rotational Flexibility: The primary sources of conformational flexibility are the rotation around the C(pyridine)-S bond and the S-N bond. The preferred orientation will be a balance between minimizing steric hindrance between the two rings and optimizing electronic interactions. Computational modeling (e.g., Density Functional Theory) would be the ideal method to predict the lowest energy conformer in the gas phase.

The Definitive Method: Single-Crystal X-ray Diffraction

To empirically determine the precise 3D structure, including all bond lengths, bond angles, torsion angles, and intermolecular packing in the solid state, single-crystal X-ray diffraction is the unequivocal gold standard. Although a public crystal structure for this specific molecule was not identified during our literature review, the protocol for its determination is well-established.

Protocol: Ab Initio Structure Determination via Single-Crystal X-ray Diffraction

This protocol outlines the necessary steps, assuming a suitable single crystal can be obtained.

-

Step 1: Crystallization.

-

Rationale: Growing a high-quality, single crystal free of defects is the most critical and often most challenging step.

-

Method: Dissolve the purified compound (purity >98% confirmed by NMR and LC-MS) in a minimal amount of a suitable solvent (e.g., ethanol, acetone, or ethyl acetate). Employ slow evaporation, vapor diffusion, or solvent layering techniques at a constant temperature to promote slow crystal growth.

-

-

Step 2: Crystal Selection and Mounting.

-

Rationale: Select a crystal with sharp edges and uniform morphology under a polarized light microscope.

-

Method: Carefully pick up a suitable crystal (typically 0.1-0.3 mm in size) with a cryo-loop and mount it on the goniometer head of the diffractometer under a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.

-

-

Step 3: Data Collection.

-

Rationale: Irradiate the crystal with a monochromatic X-ray beam and collect the diffraction pattern as the crystal is rotated.

-

Method: Using a modern diffractometer (e.g., equipped with a CCD or CMOS detector), perform an initial unit cell determination. Once the crystal system and cell parameters are known, execute a full data collection strategy to measure the intensities of thousands of unique reflections to a high resolution (e.g., d > 0.77 Å).

-

-

Step 4: Data Reduction and Structure Solution.

-

Rationale: Process the raw diffraction images to obtain a list of reflection intensities and solve the "phase problem" to generate an initial electron density map.

-

Method: Integrate the raw data, apply corrections for Lorentz and polarization effects, and perform an absorption correction. Use direct methods or dual-space algorithms (e.g., using software like SHELXT or Olex2) to solve the structure.

-

-

Step 5: Structure Refinement and Validation.

-

Rationale: Refine the initial atomic model to best fit the experimental data.

-

Method: Perform full-matrix least-squares refinement against the measured structure factors (F²). Locate and model all non-hydrogen atoms anisotropically. Place hydrogen atoms in calculated positions and refine them using a riding model.

-

Validation: The final model is validated by checking for low R-factors (R1 < 5%), a goodness-of-fit (GooF) value close to 1.0, and a flat residual electron density map. The final structure is deposited in a crystallographic database like the Cambridge Crystallographic Data Centre (CCDC) for public access.[13]

-

Caption: Standard workflow for single-crystal X-ray crystallography.

Conclusion and Future Perspectives

The molecular structure of this compound is defined by a rigid, electron-deficient pyridine ring linked via a tetrahedral sulfonamide bridge to a conformationally flexible, chair-like piperidine ring. While its precise 3D geometry in the solid state awaits empirical determination through X-ray crystallography, its connectivity and key functional groups can be confidently predicted using modern spectroscopic techniques.

For drug development professionals, this molecule represents a valuable fragment or scaffold. Its structural rigidity and flexibility are well-defined, and its functional groups offer clear vectors for chemical modification. Future work should prioritize obtaining a crystal structure to validate computational models and provide a definitive basis for structure-based drug design. Subsequent synthesis of analogues and screening for biological activity, perhaps targeting kinases or demethylases where similar scaffolds have shown promise, would be a logical next step in exploring the therapeutic potential of this chemical class.[14][15]

References

- 1. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 3-(Piperidin-1-ylsulphonyl)pyridine CAS#: 26103-49-1 [amp.chemicalbook.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. 26103-49-1 CAS MSDS (3-(Piperidin-1-ylsulphonyl)pyridine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. 3-(Piperidin-1-ylsulphonyl)pyridine | 26103-49-1 [amp.chemicalbook.com]

- 8. 26103-49-1|this compound|BLD Pharm [bldpharm.com]

- 9. IR–VUV spectroscopy of pyridine dimers, trimers and pyridine–ammonia complexes in a supersonic jet - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 10. Effect of pyridine on infrared absorption spectra of copper phthalocyanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. IR-VUV spectroscopy of pyridine dimers, trimers and pyridine-ammonia complexes in a supersonic jet - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Piperidine [webbook.nist.gov]

- 13. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 14. 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3-(Piperidin-1-ylsulfonyl)pyridine and its Derivatives in Drug Discovery

This guide provides a comprehensive technical overview of 3-(Piperidin-1-ylsulfonyl)pyridine, a heterocyclic compound increasingly recognized for its utility as a scaffold in the design of novel therapeutic agents. While direct biological activity of the parent compound is not extensively documented in publicly available literature, its structural motif is a key component in a variety of biologically active molecules. This document will delve into the synthesis, physicochemical properties, and, most critically, the diverse biological activities exhibited by its derivatives, offering valuable insights for researchers, medicinal chemists, and professionals in drug development.

Introduction to the this compound Scaffold

This compound is a chemical compound featuring a pyridine ring linked to a piperidine ring through a sulfonamide bridge.[1][2][3] This arrangement of aromatic and saturated heterocyclic rings, connected by a functional group known for its role in modulating pharmacokinetic and pharmacodynamic properties, makes it an attractive starting point for combinatorial chemistry and lead optimization in drug discovery.[4][5][6][7] The piperidine and pyridine moieties are prevalent in a vast number of FDA-approved drugs, highlighting their importance as privileged structures in medicinal chemistry.[6][7]

The inherent structural features of this scaffold—a hydrogen bond acceptor (the sulfonyl group and pyridine nitrogen), and a lipophilic piperidine ring—provide a versatile template for designing molecules that can interact with a wide range of biological targets.

Physicochemical Properties and Synthesis

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its application in synthetic chemistry, including solubility and reaction condition considerations.

| Property | Value | Reference |

| CAS Number | 26103-49-1 | [1][2][3][8][9] |

| Molecular Formula | C₁₀H₁₄N₂O₂S | [1][2][3] |

| Molecular Weight | 226.3 g/mol | [1][2][3] |

| Melting Point | 88-89 °C | [1][2] |

| Boiling Point (Predicted) | 381.3±34.0 °C | [1][2] |

| Density (Predicted) | 1.271±0.06 g/cm³ | [1][2] |

| pKa (Predicted) | 3.07±0.11 | [1][2] |

General Synthetic Approach

The synthesis of this compound and its derivatives typically involves the reaction of a pyridine-3-sulfonyl chloride with piperidine or a substituted piperidine. This is a standard method for the formation of sulfonamides. The workflow for this synthesis is depicted in the diagram below.

Caption: General synthetic workflow for this compound.

Biological Activities of Structurally Related Compounds

The true value of the this compound scaffold is realized in its derivatives. By modifying the piperidine and pyridine rings, researchers have developed compounds with a wide array of biological activities.

Anticancer Activity

Derivatives of piperidine and pyridine are extensively explored as potential anticancer agents.[5][6] For instance, compounds incorporating a 3-(piperidin-4-yl)isoxazolo[4,5-d]pyrimidine scaffold have demonstrated potent anti-proliferative activities against breast cancer cell lines.[10] These compounds were found to be inhibitors of PI3Kδ, a key enzyme in the PI3K/Akt/mTOR signaling pathway which is often dysregulated in cancer.[10] Similarly, other pyridine derivatives have been investigated as inhibitors of kinases such as JNK1, JNK2, and p38α, which are involved in cancer cell proliferation and survival.

Central Nervous System (CNS) Activity

The piperidine moiety is a common feature in many centrally acting drugs.[5] Research into novel thioalkyl derivatives of pyridine has revealed compounds with anticonvulsant, anxiolytic, and antidepressant effects. These compounds have shown promise in preclinical models, suggesting their potential for treating a range of neuropsychiatric disorders. Furthermore, certain piperidine compounds have been patented for their potential use as cognitive enhancers in the treatment of conditions like Alzheimer's disease.[11]

Antimicrobial and Antimalarial Activity

The search for new antimicrobial agents is a global health priority. Derivatives of 3-(pyridine-3-yl)-2-oxazolidinone have been synthesized and evaluated for their antibacterial activity, showing efficacy against Gram-positive bacteria.[12] These compounds also exhibited antibiofilm activity, which is crucial for combating persistent infections.[12] In the realm of antimalarial research, certain pyridine derivatives have shown significant inhibition of Plasmodium berghei multiplication in vivo and promising activity against chloroquine-resistant Plasmodium falciparum strains in vitro.[13] These compounds are thought to exert their effect by interacting with the dihydrofolate reductase enzyme.[13]

Enzyme Inhibition

Beyond the aforementioned kinases, derivatives of the piperidine-pyridine scaffold have been designed to target other enzymes. Notably, 3-(piperidin-4-ylmethoxy)pyridine containing compounds have been identified as potent inhibitors of Lysine Specific Demethylase 1 (LSD1), an enzyme implicated in cancer through its role in histone methylation.[14] These inhibitors have demonstrated the ability to increase cellular H3K4 methylation and inhibit the proliferation of various cancer cell lines.[14]

Structure-Activity Relationships (SAR)

The biological activity of derivatives can be significantly influenced by the nature and position of substituents on both the piperidine and pyridine rings. For example, in the case of the PI3Kδ inhibitors, the addition of different phenylurea groups to the 3-(piperidin-4-yl)isoxazolo[4,5-d]pyrimidine core led to variations in cytotoxic and enzyme inhibitory potencies.[10] For the antimalarial pyridine derivatives, specific substitutions were found to be crucial for their interaction with the active site of the target enzyme.[13] A general understanding is that modifications can alter the compound's size, shape, lipophilicity, and hydrogen bonding capacity, thereby affecting its binding affinity to the biological target and its overall pharmacokinetic profile.

Caption: Conceptual diagram of Structure-Activity Relationship (SAR) exploration.

Experimental Protocols

To facilitate further research in this area, this section provides a general protocol for the synthesis of a derivative and a common assay for evaluating biological activity.

Protocol for Synthesis of a Substituted this compound Derivative

Objective: To synthesize a derivative of this compound by reacting pyridine-3-sulfonyl chloride with a substituted piperidine.

Materials:

-

Pyridine-3-sulfonyl chloride

-

Substituted piperidine (e.g., 4-phenylpiperidine)

-

Triethylamine (TEA) or other suitable base

-

Dichloromethane (DCM) or other suitable solvent

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

-

Dissolve the substituted piperidine (1.0 eq) and triethylamine (1.2 eq) in dichloromethane in a round-bottom flask under a nitrogen atmosphere.

-

Cool the mixture to 0 °C in an ice bath.

-

Add a solution of pyridine-3-sulfonyl chloride (1.1 eq) in dichloromethane dropwise to the cooled mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water.

-

Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system to obtain the desired substituted this compound derivative.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol for In Vitro Kinase Inhibition Assay

Objective: To evaluate the inhibitory activity of a synthesized compound against a specific kinase (e.g., PI3Kδ).

Materials:

-

Synthesized test compound dissolved in DMSO

-

Recombinant human kinase (e.g., PI3Kδ)

-

Kinase substrate (e.g., PIP2)

-

ATP

-

Kinase assay buffer

-

Kinase-Glo® Luminescent Kinase Assay kit (Promega) or similar

-

Microplate reader capable of measuring luminescence

Procedure:

-

Prepare a serial dilution of the test compound in DMSO.

-

In a 96-well plate, add the kinase, substrate, and assay buffer.

-

Add the diluted test compound to the wells. Include wells with DMSO only as a negative control and a known inhibitor as a positive control.

-

Pre-incubate the plate at room temperature for a specified time (e.g., 15 minutes).

-

Initiate the kinase reaction by adding ATP to all wells.

-

Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a specified time (e.g., 60 minutes).

-

Stop the reaction and detect the remaining ATP levels by adding the Kinase-Glo® reagent according to the manufacturer's instructions.

-

Measure the luminescence using a microplate reader.

-

Calculate the percentage of kinase inhibition for each compound concentration.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Conclusion and Future Perspectives

The this compound scaffold is a valuable building block in medicinal chemistry, providing a foundation for the development of a wide range of biologically active compounds. While the parent molecule itself may not have significant reported biological activity, its derivatives have shown promise in diverse therapeutic areas, including oncology, CNS disorders, and infectious diseases. Future research should continue to explore the chemical space around this scaffold, employing rational drug design and high-throughput screening to identify novel compounds with improved potency, selectivity, and pharmacokinetic properties. The versatility of this scaffold ensures its continued relevance in the ongoing quest for new and effective medicines.

References

- 1. 3-(Piperidin-1-ylsulphonyl)pyridine | 26103-49-1 [amp.chemicalbook.com]

- 2. 3-(Piperidin-1-ylsulphonyl)pyridine CAS#: 26103-49-1 [amp.chemicalbook.com]

- 3. 26103-49-1 CAS MSDS (3-(Piperidin-1-ylsulphonyl)pyridine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. mdpi.com [mdpi.com]

- 5. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound | 26103-49-1 - BuyersGuideChem [buyersguidechem.com]

- 9. 26103-49-1|this compound|BLD Pharm [bldpharm.com]

- 10. html.rhhz.net [html.rhhz.net]

- 11. US5043345A - Piperidine compounds and their preparation and use - Google Patents [patents.google.com]

- 12. Frontiers | Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents [frontiersin.org]

- 13. Synthesis and biological screening of some pyridine derivatives as anti-malarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic Potential of 3-(Piperidin-1-ylsulfonyl)pyridine: Acknowledging a Scientific Frontier

An Important Note to the Research Community:

As a Senior Application Scientist tasked with providing an in-depth technical guide on the potential therapeutic applications of 3-(Piperidin-1-ylsulfonyl)pyridine, a comprehensive and exhaustive search of the current scientific literature, patent databases, and chemical repositories has been conducted. The objective was to synthesize existing data into a detailed whitepaper, complete with experimental protocols, mechanistic pathways, and supporting data, as per the rigorous standards of scientific integrity.

However, this extensive investigation has revealed a critical finding: there is currently no publicly available scientific literature detailing the biological activity, therapeutic targets, mechanism of action, or potential therapeutic applications of this compound.

While the compound is commercially available as a chemical intermediate, it appears that its biological properties have not yet been characterized or, if they have, the results have not been published in accessible forums. The absence of foundational biological data makes the creation of an in-depth technical guide on its therapeutic applications a matter of speculation rather than established scientific evidence. To uphold the principles of expertise, authoritativeness, and trustworthiness, we cannot fabricate or extrapolate data where none exists.

This finding itself is significant. It highlights that this compound represents a largely unexplored molecule within the vast landscape of chemical compounds. For researchers, scientists, and drug development professionals, this presents a unique opportunity—a frontier for novel discovery.

The Rationale for Potential Interest: A Chemically Informed Perspective

While direct biological data is absent, the chemical structure of this compound offers a compelling rationale for its potential as a therapeutically relevant scaffold. The molecule is a conjugate of a pyridine ring and a piperidine ring linked by a sulfonamide bridge. Both piperidine and sulfonamide moieties are privileged structures in medicinal chemistry, frequently appearing in a wide array of approved drugs and clinical candidates.

-

The Piperidine Moiety: This saturated heterocycle is a cornerstone of drug design, valued for its ability to introduce three-dimensionality, improve pharmacokinetic properties, and serve as a versatile scaffold for interacting with biological targets. Piperidine derivatives have demonstrated a vast range of pharmacological activities, including but not limited to, anticancer, neuroprotective, and antimicrobial effects.

-

The Sulfonamide Group: The sulfonamide functional group is another critical pharmacophore, most famously associated with antibacterial drugs. Beyond their antimicrobial properties, sulfonamides are found in drugs targeting a diverse set of proteins, including carbonic anhydrases, proteases, and kinases, and have been developed as diuretics, anticonvulsants, and anti-inflammatory agents.

The combination of these two key structural features in this compound suggests a high probability of biological activity. The specific arrangement of the pyridine ring may further influence its electronic properties and potential interactions with protein targets.

A Roadmap for Future Investigation: A Hypothetical Research Workflow

For research teams considering the exploration of this compound, a logical and systematic approach would be required to elucidate its potential therapeutic value. The following outlines a hypothetical, yet standard, workflow that could be adopted.

Phase 1: Initial In Vitro Profiling

The first step would be to subject the compound to a battery of high-throughput screening (HTS) assays to identify any potential biological activity.

Experimental Protocol: Broad-Spectrum Phenotypic and Target-Based Screening

-

Compound Acquisition and Preparation:

-

Procure this compound from a reputable chemical supplier.

-

Verify identity and purity using standard analytical techniques (e.g., NMR, LC-MS).

-

Prepare a stock solution in a suitable solvent (e.g., DMSO) and create a dilution series for dose-response studies.

-

-

Phenotypic Screening:

-

Anticancer Profiling: Screen against a panel of diverse cancer cell lines (e.g., NCI-60 panel) to assess cytotoxicity and anti-proliferative effects.

-

Antimicrobial Screening: Evaluate activity against a panel of gram-positive and gram-negative bacteria, as well as fungal strains.

-

Immunomodulatory Screening: Assess effects on cytokine production in immune cell cultures (e.g., PBMCs).

-

-

Target-Based Screening:

-

Screen against a panel of common drug targets, such as kinases, proteases, and GPCRs, using commercially available assay kits.

-

Data Presentation: Initial Hit Identification

All quantitative data from these initial screens should be summarized in a clear, tabular format to facilitate hit identification and prioritization.

| Assay Type | Cell Line / Target | Endpoint | Activity (e.g., IC50, MIC) |

| Anticancer | MCF-7 (Breast) | Cell Viability | To be determined |

| Anticancer | A549 (Lung) | Cell Viability | To be determined |

| Antibacterial | S. aureus | Growth Inhibition | To be determined |

| Antibacterial | E. coli | Growth Inhibition | To be determined |

| Kinase Panel | (List of kinases) | % Inhibition | To be determined |

Phase 2: Hit-to-Lead and Mechanism of Action Studies

Should any promising "hits" be identified in Phase 1, the subsequent research would focus on validating these findings and elucidating the mechanism of action.

Mandatory Visualization: Hypothetical Workflow Diagram

The logical flow of this discovery process can be visualized as follows:

Caption: A generalized workflow for the discovery and preclinical development of a novel chemical entity.

Conclusion

While a detailed guide on the established therapeutic applications of this compound cannot be provided due to the absence of published data, this report serves a different, yet equally important, purpose. It identifies the compound as a scientifically uncharted territory and provides a logical, experience-based framework for its future exploration. The convergence of the piperidine, sulfonamide, and pyridine motifs within its structure presents a compelling argument for its potential biological significance. We encourage the research community to view this as an invitation to investigate and to be the first to define the therapeutic landscape of this intriguing molecule.

Foreword: The Piperidine Scaffold - A Privileged Structure in Modern Drug Discovery

An In-Depth Technical Guide to the Pharmacokinetics of Piperidine-Containing Drugs

The piperidine ring, a six-membered nitrogenous heterocycle, is a cornerstone of medicinal chemistry.[1][2] Its prevalence is not accidental; this scaffold is present in over twenty classes of pharmaceuticals, including analgesics, antipsychotics, anticancer agents, and antihistamines.[2][3] The structural and physicochemical properties of the piperidine moiety—a saturated, flexible ring with a basic nitrogen atom—confer significant advantages in drug design.[4] It allows for the creation of three-dimensional molecules that can effectively interact with complex biological targets, often improving potency and selectivity.[5] Furthermore, its basicity and lipophilicity can be finely tuned through substitution, directly impacting the pharmacokinetic profile of a drug, a critical determinant of its clinical success.[4][6]

This guide provides a comprehensive exploration of the absorption, distribution, metabolism, and excretion (ADME) characteristics of piperidine-containing drugs. Moving beyond a simple recitation of facts, we will delve into the mechanistic underpinnings of these processes, explain the rationale behind key experimental evaluations, and provide actionable protocols for the drug development professional.

Absorption and Distribution: The Journey into and Throughout the Body

The journey of a drug to its target begins with absorption and distribution, processes heavily influenced by the physicochemical properties imparted by the piperidine ring.

Absorption: Crossing the Membrane Barrier

The absorption of an orally administered drug is largely dictated by its ability to permeate the gastrointestinal membrane. For piperidine-containing drugs, the key variables are lipophilicity and ionization state.

-

Ionization State (pKa): The piperidine nitrogen is basic, with a pKa typically ranging from 8 to 11. This means that at the physiological pH of the intestine (approx. 6.0-7.4), a significant portion of the piperidine moiety will be in its protonated, cationic form. The ionized form is hydrophilic and struggles to cross the lipophilic cell membrane, whereas the neutral, un-ionized form is more readily absorbed. The Henderson-Hasselbalch equation governs this equilibrium, making pKa a critical parameter to optimize during lead optimization.

-

Lipophilicity (LogP/LogD): The overall lipophilicity of the molecule, often measured as LogP or LogD (which accounts for pH), is a balancing act. Sufficient lipophilicity is required for membrane transit, but excessive lipophilicity can lead to poor aqueous solubility and entrapment in lipid bilayers. Substitutions on the piperidine ring and elsewhere are strategically used to modulate LogD, enhancing absorption and overall pharmacokinetic properties.[6]

Distribution: Reaching the Site of Action

Once absorbed, a drug distributes throughout the body. Key parameters here include plasma protein binding (PPB) and the volume of distribution (Vd).

-

Plasma Protein Binding (PPB): Many piperidine drugs bind to plasma proteins like albumin and alpha-1-acid glycoprotein. Only the unbound (free) fraction of the drug is available to interact with its target and be metabolized or excreted. High PPB can limit efficacy and prolong the drug's half-life.

-

Volume of Distribution (Vd): The basic nature of the piperidine nitrogen can lead to extensive tissue distribution. The protonated form can be sequestered in acidic intracellular compartments like lysosomes, a phenomenon known as "lysosomal trapping." This results in a large apparent Vd, meaning the drug is concentrated in tissues rather than in the plasma. This can be advantageous for targeting intracellular pathogens but may also lead to off-target toxicities.

Metabolism: The Biotransformation Nexus

Metabolism is the most complex and critical phase of a piperidine drug's pharmacokinetic journey. The piperidine ring itself is a frequent site of biotransformation, primarily mediated by Cytochrome P450 (CYP450) enzymes in the liver.[7] Understanding these pathways is paramount for predicting drug clearance, identifying potential drug-drug interactions, and avoiding the formation of toxic metabolites.

The primary metabolic fates for alicyclic amines like piperidine include N-dealkylation, ring α-oxidation to lactams, N-oxidation, and ring-opening reactions.[7][8]

Major Metabolic Pathways

-

N-Dealkylation: This is often the predominant metabolic pathway for piperidine drugs that have an N-substituent.[7][8] An α-carbon on the substituent is hydroxylated by a CYP450 enzyme (CYP3A4 is a major contributor for many such drugs), forming an unstable intermediate that spontaneously cleaves, removing the alkyl group.[7][8][9] For example, the N-demethylation of the phenothiazine neuroleptic thioridazine is primarily catalyzed by CYP1A2 and CYP3A4.[10][11]

-

C-Oxidation (Hydroxylation): Direct oxidation of the carbon atoms on the piperidine ring is another common pathway. This can occur at positions α, β, or γ to the nitrogen. Hydroxylation increases the polarity of the drug, facilitating its excretion. For instance, leucine 5-hydroxylase can hydroxylate piperidine precursors.[12]

-

α-Carbonyl Formation (Lactam Formation): Oxidation of the carbon atom alpha to the piperidine nitrogen can lead to the formation of a stable lactam metabolite. This pathway has been observed for several piperidine-containing drugs and represents a significant route of metabolism.[13]

-

N-Oxidation: The piperidine nitrogen itself can be oxidized to form an N-oxide. This reaction can be catalyzed by both CYP450s and Flavin-containing Monooxygenases (FMOs).[9]

-

Ring Opening & Contraction: More complex metabolic transformations can include the opening of the piperidine ring or even contraction to a pyrrolidine ring, though these are generally less common pathways.[14]

The following diagram illustrates these principal metabolic routes.

Caption: Key metabolic pathways for piperidine-containing drugs.

Structure-Pharmacokinetic Relationships (SPR)

A key task in drug design is to modulate the metabolic profile. Strategic modifications to the piperidine scaffold can enhance metabolic stability, a concept known as "metabolic switching" or "metabolic blocking."

-

Steric Hindrance: Introducing bulky substituents near a metabolically labile site can sterically hinder the approach of metabolizing enzymes. For example, blocking the 6-position of a piperidine ring with a trifluoromethyl group has been shown to reduce clearance and increase oral bioavailability.[15]

-

Electronic Effects: Modifying the electronic properties of the ring can influence the ease of oxidation.

-

Bioisosteric Replacement: In some cases, the entire piperidine ring may be replaced with a bioisostere—a different chemical group with similar physical or chemical properties that produces broadly similar biological effects. Bioisosteres like 2-azaspiro[3.3]heptane can mimic the shape and basicity of piperidine but may exhibit improved metabolic stability due to the absence of susceptible C-H bonds.[16][17]

Excretion: The Final Elimination

The parent drug and its more polar metabolites are ultimately removed from the body, primarily through renal (urine) or biliary (feces) excretion. The increased water solubility of metabolites generated in Phase I (e.g., hydroxylation) and Phase II (e.g., glucuronidation) reactions is crucial for efficient renal clearance.

Experimental Evaluation: A Practical Guide

A robust and tiered approach to evaluating the pharmacokinetic properties of novel piperidine-containing compounds is essential for project success.

A Standardized Pharmacokinetic Profiling Workflow

The workflow for assessing a new chemical entity (NCE) typically begins with in vitro assays to predict in vivo behavior, followed by definitive in vivo studies in animal models. This tiered approach allows for early identification and weeding out of compounds with poor pharmacokinetic profiles, saving time and resources.

Caption: A tiered workflow for pharmacokinetic characterization.

Protocol: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

This protocol provides a self-validating system for determining the intrinsic clearance of a compound. The inclusion of positive control compounds (one high-turnover, one low-turnover) ensures the assay is performing as expected.

Objective: To determine the rate of metabolism of a test compound upon incubation with HLM and calculate its metabolic half-life (t½) and intrinsic clearance (CLint).

Materials:

-

Test Compound (TC) stock solution (e.g., 10 mM in DMSO).

-

Human Liver Microsomes (pooled, e.g., from a commercial supplier).

-

NADPH regenerating system (e.g., solutions A & B).

-

Phosphate Buffer (0.1 M, pH 7.4).

-

Positive Control Compounds: Verapamil (high clearance), Warfarin (low clearance).

-

Acetonitrile (ACN) with an appropriate internal standard (IS) for reaction quenching and sample analysis.

-

96-well incubation plates and collection plates.

Methodology:

-

Reagent Preparation:

-

Prepare a working solution of TC and controls at 200x the final concentration (e.g., 200 µM for a 1 µM final concentration) in buffer.

-

Thaw HLM on ice. Dilute to a working concentration of 2 mg/mL in cold phosphate buffer.

-

Prepare the NADPH regenerating system according to the manufacturer's instructions.

-

-

Incubation Procedure:

-

Add 48 µL of the HLM working solution to the wells of the 96-well plate.

-

Add 1 µL of the 200x TC (or control) working solution to the appropriate wells.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the metabolic reaction by adding 50 µL of the pre-warmed NADPH regenerating system to all wells. This marks T=0.

-

At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding 200 µL of cold ACN with Internal Standard to the corresponding wells.

-

Include a "-NADPH" control where buffer is added instead of the regenerating system to assess for non-enzymatic degradation.

-

-

Sample Analysis:

-

Seal the collection plate, centrifuge at 3000 rpm for 15 minutes to pellet the precipitated protein.

-

Transfer the supernatant to a new plate for analysis.

-

Analyze the samples by LC-MS/MS, monitoring for the disappearance of the parent compound. The peak area ratio (TC/IS) is used for quantification.

-

-

Data Analysis:

-

Plot the natural log of the percentage of the compound remaining versus time.

-

The slope of the linear regression line (k) is the elimination rate constant.

-

Calculate the half-life (t½) using the formula: t½ = 0.693 / k .

-

Calculate intrinsic clearance (CLint) in µL/min/mg protein using the formula: CLint = (0.693 / t½) / (mg/mL protein in incubation) .

-

Trustworthiness Check: The results are considered valid if the high-clearance control (Verapamil) shows a short half-life (<15 min) and the low-clearance control (Warfarin) shows a long half-life (>60 min), confirming the metabolic competency of the HLM and the integrity of the assay procedure.

Quantitative Data Summary

To provide context, the table below summarizes key pharmacokinetic parameters for several well-known piperidine-containing drugs. These values illustrate the wide range of dispositions that can be achieved with this scaffold.

| Drug | Therapeutic Class | T½ (hours) | Clearance (CL) | Volume of Distribution (Vd) | Oral Bioavailability (F%) | Primary Metabolizing Enzyme(s) |

| Methylphenidate | CNS Stimulant | 2-3 | High | ~13 L/kg | 11-52% | CES1 (hydrolysis) |

| Donepezil [3] | Acetylcholinesterase Inhibitor | ~70 | Low | ~12 L/kg | ~100% | CYP2D6, CYP3A4 |

| Thioridazine [10] | Antipsychotic | 9-30 | Moderate | High | Variable | CYP2D6, CYP1A2, CYP3A4 |

| Fentanyl [8] | Opioid Analgesic | 3-7 (IV) | High | ~4 L/kg | Variable (route-dependent) | CYP3A4 |

| Paroxetine | Antidepressant (SSRI) | ~21 | High | 8-15 L/kg | High (non-linear PK) | CYP2D6 |

Note: Values are approximate and can vary between individuals and studies.

Conclusion

The piperidine scaffold is a remarkably versatile tool in the drug discoverer's arsenal. Its fundamental structure provides a robust framework for building molecules with desirable potency and selectivity. However, its true power lies in its capacity for modification, which allows for the meticulous optimization of a drug's pharmacokinetic profile. A deep, mechanistic understanding of how substitutions on the piperidine ring influence absorption, distribution, and particularly metabolism, is not merely academic—it is the very foundation upon which safe and effective medicines are built. By employing the systematic evaluation workflows outlined in this guide, researchers can better navigate the complex challenges of drug development and unlock the full therapeutic potential of this privileged heterocyclic ring.

References

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Piperidine-Synthesis Via Biocatalysis and Radical Cross-Coupling - ChemistryViews [chemistryviews.org]

- 6. thieme-connect.com [thieme-connect.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Characterization of human cytochrome p450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Alternative reactivity of leucine 5-hydroxylase using an olefin-containing substrate to construct substituted piperidine ring - PMC [pmc.ncbi.nlm.nih.gov]

- 13. METABOLIC INVESTIGATIONS OF THE PIPERIDINE-TYPE PHENOTHIAZINE ANTIPSYCHOTIC AGENTS WITH EMPHASIS ON THE LACTAM METABOLITES [harvest.usask.ca]

- 14. Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450 - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 15. Syntheses and structure-activity relationship studies of piperidine-substituted quinolones as nonpeptide gonadotropin releasing hormone antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mykhailiukchem.org [mykhailiukchem.org]

- 17. researchgate.net [researchgate.net]

Methodological & Application

Application Note & Protocols: In Vitro Characterization of 3-(Piperidin-1-ylsulfonyl)pyridine as a Modulator of the Hippo-YAP Signaling Pathway

Abstract

This document provides a comprehensive guide for the in vitro evaluation of 3-(Piperidin-1-ylsulfonyl)pyridine, hereafter designated as PSP-31, a novel small molecule with a hypothesized role in modulating the Hippo-YAP signaling pathway. The Hippo pathway is a critical regulator of cell proliferation, apoptosis, and organ size, and its dysregulation is implicated in various cancers. The transcriptional co-activator YAP (Yes-associated protein) and its primary DNA-binding partners, the TEAD family of transcription factors, are the terminal effectors of this pathway. Their interaction drives the expression of pro-proliferative and anti-apoptotic genes, including Cysteine-rich angiogenic inducer 61 (CYR61/CCN1) and Connective tissue growth factor (CTGF/CCN2).[1][2] This guide outlines a logical, multi-step workflow to characterize the bioactivity of PSP-31, focusing on its potential to inhibit YAP-TEAD-mediated transcription. The protocols herein detail methods for assessing cytotoxicity, quantifying target gene and protein expression, and evaluating the functional impact on cancer cell migratory potential.

Introduction: The Hippo-YAP Pathway as a Therapeutic Target

The Hippo signaling pathway is a tumor-suppressive network that, when active, phosphorylates and promotes the cytoplasmic sequestration and degradation of the oncoprotein YAP. In many cancers, the Hippo pathway is inactivated, leading to the dephosphorylation and nuclear translocation of YAP. Within the nucleus, YAP binds to TEAD transcription factors, initiating a genetic program that promotes cell proliferation, epithelial-mesenchymal transition (EMT), and angiogenesis.[1]

Key downstream targets of the YAP-TEAD complex, CYR61 and CTGF, are matricellular proteins that are frequently overexpressed in cancers like glioblastoma and are associated with poor prognosis.[1][2] They function as critical mediators of tumor growth and vascular mimicry.[1] Consequently, small molecules that disrupt the YAP-TEAD interaction or otherwise suppress the transcription of its target genes represent a promising therapeutic strategy.

PSP-31, or this compound, is a novel compound containing pyridine and piperidine moieties, which are privileged structures in medicinal chemistry known for their favorable pharmacokinetic properties and diverse biological activities.[3][4] This document outlines a series of in vitro assays to test the hypothesis that PSP-31 acts as an inhibitor of the YAP-TEAD signaling axis by measuring its effect on the expression of CYR61 and CTGF.

Hypothesized Mechanism of Action